molecular formula C17H18N2O2S2 B2767551 (E)-6-methyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 392323-05-6

(E)-6-methyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2767551
CAS No.: 392323-05-6
M. Wt: 346.46
InChI Key: ONYBQLCFZRHIGH-FNORWQNLSA-N
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Description

Thiophene-based analogs, like the one you mentioned, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives .


Chemical Reactions Analysis

Thiophene-based compounds are known to be extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds . Their reactivity is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Compounds similar to (E)-6-methyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have demonstrated significant antimicrobial and antifungal activities. A study by Babu, Pitchumani, and Ramesh (2012) synthesized derivatives with substantial efficacy against bacterial and fungal strains, showcasing the compound's potential in addressing infectious diseases (Babu, Pitchumani, & Ramesh, 2012).

Anti-Inflammatory and Analgesic Effects

Sherif and Hosny (2014) researched a derivative of the compound that exhibited notable antioxidant, analgesic, and anti-rheumatic effects in an in vivo collagen-adjuvant arthritis model in rats. This suggests the compound's potential application in treating inflammatory diseases (Sherif & Hosny, 2014).

Anticancer Activity

Sroor et al. (2020) explored derivatives of the compound as potent anticancer agents, showing promising results in inhibiting the growth of various cancer cell lines. This study highlights the compound's potential in cancer therapy (Sroor et al., 2020).

Application in Synthesis of Heterocyclic Compounds

Mohareb et al. (2004) demonstrated the compound's utility in synthesizing a range of heterocyclic derivatives, which are valuable in pharmaceutical and chemical industries for their diverse biological activities (Mohareb et al., 2004).

Antidepressant and Anxiolytic Activities

Amr et al. (2010) synthesized novel thiophene derivatives from a similar compound, which showed high antiarrhythmic, serotonin antagonist, and antianxiety activities, indicating its potential use in psychiatric and cardiovascular treatments (Amr et al., 2010).

Enhancement of Adenosine A1 Receptor Allosteric Activity

Nikolakopoulos et al. (2006) explored derivatives for their potential as A1AR allosteric enhancers, contributing to neuropharmacological research and potential therapeutic applications (Nikolakopoulos et al., 2006).

Future Directions

Thiophene-based compounds continue to be a focus of research due to their potential as biologically active compounds . Future research will likely continue to explore the synthesis of new thiophene derivatives and their potential applications.

Properties

IUPAC Name

6-methyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-10-4-6-12-13(9-10)23-17(15(12)16(18)21)19-14(20)7-5-11-3-2-8-22-11/h2-3,5,7-8,10H,4,6,9H2,1H3,(H2,18,21)(H,19,20)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYBQLCFZRHIGH-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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